(S,S)-3-Hydroxy Lovastatin is a derivative of Lovastatin, a well-known statin that is primarily used to lower cholesterol levels in the blood. Statins function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. This compound has gained attention due to its enhanced biological activity and potential therapeutic applications, particularly in the treatment of hypercholesterolemia and cardiovascular diseases, as well as certain types of cancer owing to its antioxidant properties .
(S,S)-3-Hydroxy Lovastatin belongs to the class of compounds known as statins. More specifically, it is classified as a hydroxylated derivative of Lovastatin, characterized by the presence of a hydroxyl group at the 3-position of the molecule. This modification enhances its pharmacological properties compared to its precursor .
The synthesis of (S,S)-3-Hydroxy Lovastatin can be achieved through several methods:
In industrial applications, large-scale fermentation processes are employed for microbial synthesis. The fermentation broth containing (S,S)-3-Hydroxy Lovastatin is extracted and purified using chromatographic techniques. Advances in genetic engineering have facilitated the development of high-yielding microbial strains, improving production efficiency .
The molecular formula for (S,S)-3-Hydroxy Lovastatin is C24H36O6, with a molecular weight of approximately 420.55 g/mol. The structure features a hydroxyl group at the 3-position, which differentiates it from Lovastatin.
The compound exhibits stereochemistry that is critical for its biological activity. The specific configuration at the stereocenters contributes to its interaction with biological targets such as enzymes involved in cholesterol metabolism .
(S,S)-3-Hydroxy Lovastatin can undergo various chemical reactions:
(S,S)-3-Hydroxy Lovastatin primarily acts by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in increased uptake of low-density lipoprotein cholesterol from the bloodstream, effectively lowering blood cholesterol levels.
The enzymatic reaction can be summarized as follows:
This process involves multiple stages, including enzyme binding and substrate conversion, which are critical for its pharmacological effects .
(S,S)-3-Hydroxy Lovastatin has diverse applications across various fields:
(S,S)-3-Hydroxy Lovastatin (CAS 127910-58-1) is a bioactive metabolite of the hypolipidemic drug lovastatin. Its molecular formula is C₂₄H₃₆O₆, with a molecular weight of 420.54 g/mol, distinguishing it from the parent compound lovastatin (C₂₄H₃₆O₅, MW 404.54 g/mol) by an additional oxygen atom [1] [4]. The compound features a hexahydronaphthalene core esterified with (2S,3S)-3-hydroxy-2-methylbutanoate, with critical stereochemical distinctions at the C-3 and C-2′ positions:
This specific (S,S) stereochemistry governs its biological activity and metabolic stability, differentiating it from other stereoisomers like the (R,R) form [4].
(S,S)-3-Hydroxy Lovastatin is a white to off-white crystalline powder with limited aqueous solubility (0.0004 mg/mL at 25°C), similar to other statins [7]. It exhibits greater polarity than lovastatin due to the additional hydroxyl group, influencing its partition coefficient (logP ~3.5) and membrane permeability [4]. Key stability considerations include:
Table 1: Physicochemical Comparison of (S,S)-3-Hydroxy Lovastatin and Lovastatin
Property | (S,S)-3-Hydroxy Lovastatin | Lovastatin |
---|---|---|
Molecular Formula | C₂₄H₃₆O₆ | C₂₄H₃₆O₅ |
Molecular Weight (g/mol) | 420.54 | 404.54 |
Melting Point (°C) | ~175 (dec.) | 175 |
Water Solubility (mg/mL) | 0.0004 (25°C) | <0.001 (25°C) |
logP (Predicted) | ~3.5 | ~4.3 |
Storage Conditions | -20°C, protected from light | Room temperature |
NMR Spectroscopy:1H NMR reveals characteristic signals from the hydroxylated side chain: δ 4.15-4.25 (m, H-3′), 1.25 (d, J=6.8 Hz, CH₃-2′), and 1.15 (d, J=6.8 Hz, CH₃-4′). The lactone ring proton at C-4′ appears as a multiplet at δ 4.45-4.55, distinct from lovastatin's unsubstituted counterpart [4].
Infrared Spectroscopy:IR spectrum shows key absorptions at:
Mass Spectrometry:High-resolution ESI-MS displays [M+Na]+ ion at m/z 443.2465 (calculated 443.2409 for C₂₄H₃₆O₆Na), with major fragments at m/z 325 (loss of C₅H₁₀O₃ side chain) and m/z 305 (lactone ring cleavage) [1] [4].
The C-3 hydroxylation in (S,S)-3-Hydroxy Lovastatin significantly alters its biochemical behavior compared to lovastatin:
Table 2: Biological Activity Comparison of Key Statins
Compound | HMG-CoA Reductase IC₅₀ | Ras-ERK Pathway Inhibition | Neurodevelopmental Efficacy |
---|---|---|---|
(S,S)-3-Hydroxy Lovastatin | ~5 nM | Moderate | Not studied |
Lovastatin | ~1 nM | Strong | Effective in fragile X models |
Simvastatin | ~0.5 nM | Weak | Ineffective in fragile X |
Pravastatin | ~8 nM | Negligible | Not tested |
Simvastatin demonstrates approximately twice the lipid-lowering potency of lovastatin per milligram, but this enhanced efficacy does not extend to non-lipid neurological targets due to differential brain penetrance and stereoselective interactions [5]. The (S,S) configuration is crucial for Ras-ERK pathway modulation, as evidenced by lovastatin's ability to correct fragile X phenotypes (excessive protein synthesis, audiogenic seizures) while simvastatin exacerbates protein synthesis abnormalities [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4